molecular formula C28H30N4O8S2 B2774016 4-(morpholine-4-sulfonyl)-N-{3-[4-(morpholine-4-sulfonyl)benzamido]phenyl}benzamide CAS No. 391896-71-2

4-(morpholine-4-sulfonyl)-N-{3-[4-(morpholine-4-sulfonyl)benzamido]phenyl}benzamide

Cat. No.: B2774016
CAS No.: 391896-71-2
M. Wt: 614.69
InChI Key: NWZDMJWVEPZBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(morpholine-4-sulfonyl)-N-{3-[4-(morpholine-4-sulfonyl)benzamido]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-{3-[4-(morpholine-4-sulfonyl)benzamido]phenyl}benzamide typically involves multiple steps, including sulfonylation and amidation reactions. The starting materials often include morpholine derivatives and benzoyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-{3-[4-(morpholine-4-sulfonyl)benzamido]phenyl}benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide or sulfone derivatives .

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-{3-[4-(morpholine-4-sulfonyl)benzamido]phenyl}benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{3-[4-(morpholine-4-sulfonyl)benzamido]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the morpholine rings may enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O8S2/c33-27(21-4-8-25(9-5-21)41(35,36)31-12-16-39-17-13-31)29-23-2-1-3-24(20-23)30-28(34)22-6-10-26(11-7-22)42(37,38)32-14-18-40-19-15-32/h1-11,20H,12-19H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZDMJWVEPZBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.